molecular formula C8H13N3O B11916952 2,5-Dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

2,5-Dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11916952
M. Wt: 167.21 g/mol
InChI Key: PGXBZTWPFMLQFI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1707568-46-4) is a high-value chemical scaffold belonging to the pyrazolopyridine family, a class of nitrogen-containing fused heterocycles that are of significant interest in modern medicinal and organic chemistry. With a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol, this partially hydrogenated structure offers unique properties for research and development . The core pyrazolo[3,4-b]pyridine structure is a bioisostere of purine bases, which underlies its broad relevance in designing biologically active compounds . Researchers are actively exploring this scaffold for its potential across a wide spectrum of biomedical applications. These include the development of anticancer agents, kinase inhibitors, antiviral and anti-inflammatory treatments, and therapies for neurodegenerative conditions such as Alzheimer's disease . The specific substitution pattern on this compound makes it a versatile intermediate for constructing more complex molecules aimed at these targets. This product is intended For Research Use Only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2,5-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C8H13N3O/c1-5-3-6-7(9-4-5)10-11(2)8(6)12/h5,9-10H,3-4H2,1-2H3

InChI Key

PGXBZTWPFMLQFI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(NC1)NN(C2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-1H-pyrazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes scaled up for larger batch production. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-b]pyridine compounds .

Scientific Research Applications

Cancer Research

One of the prominent applications of 2,5-Dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is in the development of novel cancer therapies. Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant inhibitory activity against various kinases involved in cancer progression:

  • c-Met Inhibition: Studies have shown that compounds derived from this scaffold can inhibit c-Met kinase, which is implicated in several types of cancers. For instance, a derivative exhibited an inhibitory activity of 68 nM against c-Met and demonstrated selectivity against other tyrosine kinases . This selectivity is crucial for minimizing off-target effects in cancer therapies.

Neurological Disorders

The compound's potential as a therapeutic agent extends to neurological conditions. Pyrazolo[3,4-b]pyridines have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Some studies suggest that these compounds could be beneficial in treating conditions such as anxiety and depression by acting on serotonin receptors and other neurochemical pathways.

Synthesis and Structural Variations

The synthesis of this compound involves various methods that allow for structural modifications to enhance biological activity. Researchers have explored different substituents at key positions on the pyrazolo-pyridine framework to optimize pharmacological profiles:

Substituent Position Effect on Activity
MethylC(5)Enhances potency against specific kinases
HydroxyC(6)Increases solubility and bioavailability

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in specific applications:

  • Inhibitory Activity Against Kinases:
    • A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their ability to inhibit c-Met kinase. Among them, compound 8c showed promising results with low micromolar potency against cancer cell lines .
  • Neuropharmacological Studies:
    • Research has indicated that certain derivatives exhibit anxiolytic effects in animal models. These findings suggest potential applications in developing treatments for anxiety disorders.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazolo-pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Key Structural Features
2,5-Dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol 2-CH₃, 5-CH₃ Compact, lipophilic, hydrogen-bond donor
4-(4-Hydroxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (APH) 4-(4-hydroxyphenyl), 5-CN Polar cyano group, phenolic hydroxyl
N-(7-Ethyl-4-(4-fluorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-methylbenzamide (Compound 2) 7-C₂H₅, 4-F-C₆H₄, 1-C₆H₅, 5-CONH Bulky aryl/alkyl groups, enhanced bioavailability
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol 2-C₆H₁₁ Increased lipophilicity, steric hindrance

Key Observations :

  • Bioactivity: The hydroxyl group at position 3 in the target compound enables hydrogen bonding with biological targets, whereas APH’s cyano group (-CN) introduces electron-withdrawing effects, altering reactivity in corrosion inhibition applications . Compound 2’s fluorophenyl and benzamide substituents improve oral bioavailability by resisting metabolic degradation .

Mechanistic Insights :

  • The target compound’s dimethyl groups limit steric hindrance, enabling easier binding to flat kinase active sites. In contrast, Compound 2’s fluorophenyl group engages in π-π stacking with hydrophobic enzyme pockets .
  • APH’s cyano group facilitates adsorption onto metal surfaces via lone-pair interactions, explaining its corrosion inhibition efficacy .

Biological Activity

2,5-Dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound's chemical structure contributes to its biological properties. Below is a summary of its chemical characteristics:

PropertyValue
Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
IUPAC Name This compound
InChI Key PGXBZTWPFMLQFI-UHFFFAOYSA-N
Canonical SMILES CC1CC2=C(NC1)NN(C2=O)C

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies showed that it significantly reduced the viability of human breast cancer (MCF-7) cells and biphenotypic B myelomonocytic leukaemia cells (MV4-11) at concentrations as low as 10 µM. This was evidenced by a reduction in BrdU-positive proliferating cells from approximately 40% to about 10% following treatment with the compound .

The mechanism through which this compound exerts its effects appears to involve several pathways:

  • Induction of Apoptosis : The compound activates caspase 9 and induces poly(ADP-ribose) polymerase (PARP) cleavage, suggesting a role in the apoptotic cascade .
  • Inhibition of Proliferation : It reduces the expression levels of proliferating cell nuclear antigen (PCNA), a key protein involved in DNA replication and cell cycle progression .
  • Microtubule Dynamics : The compound also affects microtubule-associated proteins during autophagy processes .

Research Findings

A comprehensive review of literature reveals various studies investigating the biological activities of pyrazolo derivatives related to this compound:

  • Antiproliferative Activity : A study focused on several pyrazolo derivatives demonstrated that modifications at specific positions significantly influenced their antiproliferative activity against cancer cell lines. For example, substituents at the 4-position altered activity levels dramatically .
  • Fluorescence Properties : Some derivatives have shown potential as fluorescent indicators in biochemical assays due to their unique electronic properties .

Case Studies

Several case studies have been documented regarding the application of this compound in cancer research:

  • A study involving a series of pyrazolo derivatives indicated that compounds with bulky substituents at the 4-position exhibited lower antiproliferative activity compared to their unsubstituted counterparts. This highlights the importance of structural optimization in drug design for enhanced biological activity .

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, and how can reaction efficiency be improved?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) or cyclization strategies. For example:

  • One-pot MCRs : Utilize catalysts like meglumine under solvent-free conditions to enhance atom economy and reduce waste. Ethanol or xylene are common solvents for reflux (25–30 hours), with purification via recrystallization (e.g., methanol or DMF/EtOH mixtures) .
  • Cycloaddition reactions : Microwave-assisted methods can reduce reaction times (e.g., from hours to minutes) while maintaining yields .
    Key Optimization Parameters :
    • Catalyst selection : Solid KOH or meglumine improves regioselectivity.
    • Temperature control : Lower impurity formation at controlled reflux temperatures.
    • Purification : Column chromatography or repeated washing with ice-cold water/ethanol ensures purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and substituent positions (e.g., methyl groups at C2 and C5) .
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 152.19 g/mol for related analogs) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .
  • InChI/SMILES : Standardize identifiers for database integration (e.g., InChIKey: OGCXIHWGXUQTCQ-UHFFFAOYSA-N for pyrazolo-pyrimidinols) .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

Methodological Answer:

  • Storage :
    • Short-term (1–2 weeks): Store at -4°C in airtight containers.
    • Long-term (1–2 years): Use -20°C with desiccants to prevent hydrolysis .
  • Experimental Handling :
    • Avoid prolonged exposure to light or humidity.
    • Use gloveboxes for air-sensitive steps (e.g., coupling reactions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

Methodological Answer:

  • Core Modifications :
    • Substituent variation : Replace the 3-hydroxyl group with bioisosteres (e.g., thiol or amino groups) to modulate receptor binding, as seen in THIP (GABA agonist) analogs .
    • Ring saturation : Compare tetrahydro vs. aromatic pyrazole rings for conformational flexibility .
  • Biological Screening :
    • Test analogs against target receptors (e.g., GABAA or ERRα) using in vitro assays (e.g., synaptic membrane preparations) .
    • Prioritize derivatives with IC50 values <10 μM for further optimization .

Q. How can computational modeling resolve contradictions in experimental data (e.g., conflicting binding affinities)?

Methodological Answer:

  • Docking Studies : Use software like AutoDock to predict binding modes to targets (e.g., hypoxanthine-guanine phosphoribosyltransferase) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to validate static docking results .
  • QSAR Models : Corrogate electronic parameters (e.g., logP, polarizability) with activity data to identify outliers .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process Chemistry :
    • Replace chromatographic purification with crystallization (e.g., ethanol/water mixtures) .
    • Optimize solvent systems (e.g., switch from DMF to ethanol for greener processing) .
  • Batch Consistency :
    • Monitor reaction progress via TLC (hexane/ethyl acetate, 7:3) to ensure reproducibility .
    • Use HPLC (>95% purity) for quality control .

Key Considerations for Researchers

  • Contradiction Resolution : Replicate conflicting assays (e.g., GABA activity in THIP vs. thio-THIP) under standardized conditions .
  • Safety Protocols : Always use PPE (gloves, goggles) and dispose of waste via certified facilities due to potential toxicity .
  • Data Reproducibility : Share raw spectral data (NMR, MS) and crystallographic files in supplementary materials .

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